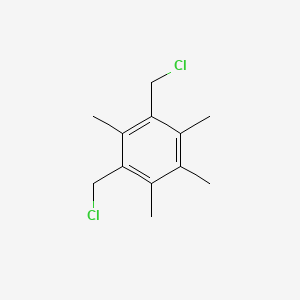1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene
CAS No.: 54490-78-7
Cat. No.: VC16041940
Molecular Formula: C12H16Cl2
Molecular Weight: 231.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 54490-78-7 |
|---|---|
| Molecular Formula | C12H16Cl2 |
| Molecular Weight | 231.16 g/mol |
| IUPAC Name | 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
| Standard InChI | InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |
| Standard InChI Key | YTRQKFPYZHBXPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |
Introduction
Chemical Identity and Structural Properties
The compound’s IUPAC name, 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, systematically describes its substitution pattern. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.16 g/mol |
| Exact Mass | 230.063 g/mol |
| LogP | 4.3978 |
The benzene core’s symmetry is disrupted by the chloromethyl groups, which introduce electronic and steric effects critical for reactivity. The methyl groups at positions 2, 4, 5, and 6 create a crowded environment, influencing reaction pathways and selectivity .
Synthesis and Reaction Mechanisms
Halomethylation of Substituted Benzenes
The synthesis of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene typically involves halomethylation, a reaction where methylene groups are introduced to aromatic rings via electrophilic substitution. A analogous method for 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene involves reacting 1,2,4,5-tetramethylbenzene with paraformaldehyde, hydrochloric acid, and sodium chloride at 120°C . For the 1,3-derivative, the starting material would require methyl groups at positions 2, 4, 5, and 6, directing chloromethyl groups to the remaining 1 and 3 positions.
-
Halomethylation:
-
Substituted benzene derivatives react with paraformaldehyde () and hydrochloric acid () under reflux.
-
Zinc chloride () often catalyzes the reaction by generating electrophilic chloromethyl cations ().
-
Example:
-
-
Workup:
-
The crude product is precipitated, filtered, and washed to remove unreacted reagents.
-
This method yields the target compound in ~91% purity, though optimization is required to address steric hindrance from the tetramethyl groups .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
Chloromethyl-substituted benzenes serve as precursors for dicarboxylic acid ligands used in MOFs. For instance, 2,3,5,6-tetramethylterephthalic acid (TMBDC)—derived from hydrolysis and oxidation of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene—forms MOFs with nickel, enabling efficient ethane/ethylene separation . The chloromethyl groups act as reactive handles for further functionalization, tailoring pore environments for gas adsorption.
Polymer Chemistry
The compound’s dual chloromethyl groups facilitate crosslinking in polymers. For example, styrene-butadiene rubber (SBR) modified with such crosslinkers exhibits enhanced thermal stability .
Future Research Directions
-
Synthetic Optimization: Developing catalytic systems to improve yield and reduce byproducts.
-
Advanced Applications: Exploring roles in covalent organic frameworks (COFs) or drug delivery systems.
-
Toxicological Studies: Assessing environmental impact and biodegradability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume